
4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester
Overview
Description
4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester, also known as ACBCME, is a chemical compound that has been widely used in scientific research. This compound is a derivative of biphenyl and has been synthesized through various methods. The purpose of
Scientific Research Applications
Antiviral Applications
Indole derivatives, which include compounds like “methyl 2-amino-5-(4-chlorophenyl)benzoate”, have shown significant antiviral activities . For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Applications
Indole derivatives have also been reported to possess anti-inflammatory properties . They can be used in the treatment of various inflammatory conditions.
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer cells . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment .
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial activities, making them potentially useful in combating various microbial infections .
Antitubercular Applications
Certain indole derivatives have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Antidiabetic Applications
Indole derivatives have also been found to possess antidiabetic properties , which could be beneficial in the treatment of diabetes.
Antimalarial Applications
Indole derivatives have shown potential in the treatment of malaria . They can be used to synthesize a variety of indole derivatives for antimalarial treatment .
Herbicidal Applications
Indole derivatives have been reported to possess herbicidal properties . They can be used in the development of new herbicides .
properties
IUPAC Name |
methyl 2-amino-5-(4-chlorophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)12-8-10(4-7-13(12)16)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZGSWKKIMGQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4'-chlorobiphenyl-3-carboxylic acid methyl ester | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

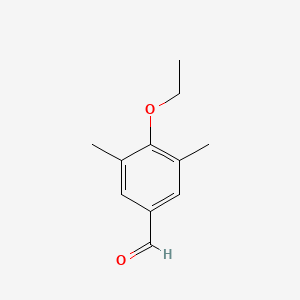
![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)
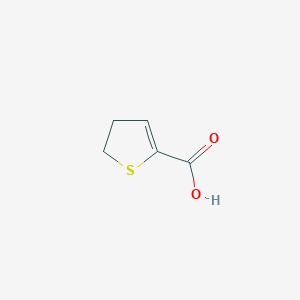
![N-(4-acetamidophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573781.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B2573782.png)
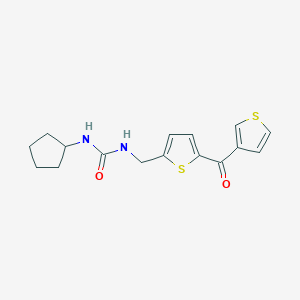

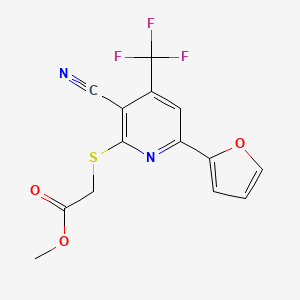
![4-Methyl-3-[[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]methyl]benzenesulfonyl fluoride](/img/structure/B2573788.png)

![3-Methyl-1-[(morpholin-3-yl)methyl]urea hydrochloride](/img/structure/B2573792.png)
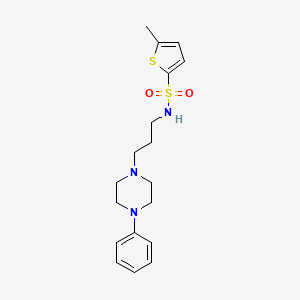
![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide](/img/structure/B2573794.png)
![N-[cyano(oxolan-3-yl)methyl]-5-phenoxyfuran-2-carboxamide](/img/structure/B2573795.png)